6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone
Description
6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone is a chemical compound with the molecular formula C32H38N4. It is a derivative of carbazole, a heterocyclic aromatic organic compound.
Properties
Molecular Formula |
C32H38N4 |
|---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
(E)-6-tert-butyl-N-[(E)-(6-tert-butyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]-2,3,4,9-tetrahydrocarbazol-1-imine |
InChI |
InChI=1S/C32H38N4/c1-31(2,3)19-13-15-25-23(17-19)21-9-7-11-27(29(21)33-25)35-36-28-12-8-10-22-24-18-20(32(4,5)6)14-16-26(24)34-30(22)28/h13-18,33-34H,7-12H2,1-6H3/b35-27+,36-28+ |
InChI Key |
RGBYRDZGVLVLRK-JEVCVBCSSA-N |
Isomeric SMILES |
CC(C1=CC2=C(NC\3=C2CCC/C3=N\N=C/4\C5=C(C6=C(N5)C=CC(=C6)C(C)(C)C)CCC4)C=C1)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=C2CCCC3=NN=C4CCCC5=C4NC6=C5C=C(C=C6)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone involves several steps. One common method includes the reaction of 6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with hydrazine hydrate under specific conditions. The reaction typically occurs in the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions
Scientific Research Applications
6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone can be compared with other similar compounds, such as:
Carbazole derivatives: These compounds share a similar core structure but differ in their functional groups and properties.
Hydrazones: This class of compounds includes various hydrazone derivatives with different substituents and applications.
Indole derivatives: Indole-based compounds have structural similarities and are used in similar research and industrial applications
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